molecular formula C17H15I2NO5 B13503208 N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine CAS No. 174592-01-9

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine

Cat. No.: B13503208
CAS No.: 174592-01-9
M. Wt: 567.11 g/mol
InChI Key: BPPIEMLIAXQPKL-AWEZNQCLSA-N
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Description

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine ring and a benzyloxycarbonyl group protecting the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the protection of the amino group with a benzyloxycarbonyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The protection of the amino group is commonly done using benzyl chloroformate in the presence of a mild base like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can remove the iodine atoms, reverting the compound to a less iodinated form.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups in place of the iodine atoms .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets. The iodine atoms enhance the compound’s ability to participate in halogen bonding, which can influence its binding to proteins and enzymes. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is unique due to the presence of iodine atoms, which impart distinct chemical properties and potential applications. The combination of iodination and the protective group makes it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

174592-01-9

Molecular Formula

C17H15I2NO5

Molecular Weight

567.11 g/mol

IUPAC Name

(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m0/s1

InChI Key

BPPIEMLIAXQPKL-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O

Origin of Product

United States

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